molecular formula C10H11NO3 B073156 Ethyl oxanilate CAS No. 1457-85-8

Ethyl oxanilate

Cat. No. B073156
CAS RN: 1457-85-8
M. Wt: 193.2 g/mol
InChI Key: YDGAUBHNAKCSKF-UHFFFAOYSA-N
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Description

Ethyl oxanilate, a compound of interest in various chemical and synthetic processes, has been studied for its unique properties and applications in fields such as materials science and organic chemistry. The synthesis and characterization of ethyl oxanilate and its derivatives are crucial for understanding their potential uses in industrial and research settings.

Synthesis Analysis

The synthesis of ethyl oxanilate derivatives involves reactions under specific conditions to achieve the desired chemical structure. For instance, the synthesis of fluorine-substituted ethyl oxanilates was achieved by reacting aniline derivatives with diethyl oxalate under solvent-free conditions. This process selectively produced ethyl oxanilate derivatives, with the fluoro derivative showing potential applications due to its unique properties (Iskra, Titan, & Meglič, 2013).

Molecular Structure Analysis

The molecular structure of ethyl oxanilate and its derivatives has been elucidated through various analytical techniques. For example, the synthesis and characterization of specific polyaniline derivatives provided insights into their molecular structures, indicating similarities with polyaniline and suggesting the formation of polarons. This analysis highlights the intricate molecular arrangements and the potential for electrical conductivity (Lin & Yang, 2001).

Chemical Reactions and Properties

Ethyl oxanilate undergoes various chemical reactions, leading to the formation of different derivatives with unique properties. The reactivity of ethyl oxanilate with different reagents under specific conditions highlights its versatility in synthetic chemistry. For example, reactions involving ethyl 4-oxoalkanoates demonstrated the potential to form bicyclic lactams, showcasing the chemical diversity and reactivity of ethyl oxanilate derivatives (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992).

Scientific Research Applications

  • Gametocides in Agriculture Ethyl oxanilate derivatives have been studied for their application as gametocides, specifically in hermaphrodite plants like common wheat (Triticum aestivum L.). A fluoro derivative of ethyl oxanilate was found effective and less toxic compared to standard agents, promoting male sterility in wheat (Iskra, Titan, & Meglič, 2013).

  • Synthesis of N-Arylisoindolin-1-ones Ethyl oxanilates were used in the synthesis of 5,6-dihydrophenanthridine derivatives, showcasing their role in organic chemistry and potential applications in pharmaceuticals (Zheng, Yu, Wu, & Dai, 2010).

  • Gas-Phase Elimination Kinetics Theoretical studies of gas-phase elimination kinetics of ethyl oxanilate revealed insights into their chemical behavior, important for understanding their environmental impact and behavior in various applications (Mora, Loroño, Córdova, & Chuchani, 2006).

  • Tuning Properties of Poly(2-oxazoline)s In the field of materials science, ethyl oxanilates have been used to modify polymers like poly(2-oxazoline)s, impacting their cloud point and glass transition temperatures. This research is significant in biomedical applications (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

  • Quantitative Structure-Activity Relationships in Agriculture Ethyl oxanilates have been synthesized and evaluated as chemical hybridizing agents (CHAs) for wheat. This research informs agrichemical development, particularly for heterosis breeding programs (Chakraborty, Devakumar, Tomar, & Kumar, 2003).

  • Ripening Properties of Plum Fruit Research on the effect of oxalic acid on plum fruit ripening properties during storage has implications in food science and post-harvest technology (Wu, Dandan, Zhang, Jiang, Su, Qu, Jiang, & Duan, 2011).

  • Biomarkers for Carcinogenic Risk Ethyl oxanilate and its derivatives have been investigated as biomarkers in assessing carcinogenic risk, particularly in the context of ethylene exposure and its conversion to ethylene oxide (Walker, Wu, Upton, Ranasinghe, Scheller, Cho, Vergnes, Skopek, & Swenberg, 2000).

  • Cyanide Detection in Water In analytical chemistry, ethyl oxanilate derivatives have been used in developing optical chemosensors for detecting cyanide in water, showcasing its application in environmental monitoring and safety (Nandi, Nicoleti, Bellettini, & Machado, 2014).

Safety And Hazards

Ethyl oxanilate may cause significant irritation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical . It is also advised to ensure adequate ventilation and to remove all sources of ignition .

properties

IUPAC Name

ethyl 2-anilino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGAUBHNAKCSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074527
Record name Ethyl oxanilate
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl oxanilate

CAS RN

1457-85-8
Record name Ethyl oxanilate
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Record name Ethyl oxanilate
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Record name Ethyl oxanilate
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Synthesis routes and methods I

Procedure details

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O=C([O-])C(=O)Nc1ccccc1
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Synthesis routes and methods II

Procedure details

Aniline (3.4 g, 37 mmol) was dissolved in pyridine (50 mL), then ethyl chloroxoacetate (5.0 g, 37 mmol) was added to the resulting solution dropwise. The resulting mixture was stirred at room temperature for 48 hours, then diluted with water and extracted twice with EtOAc. The combined organic extracts were washed with 1N HCl, water, brine, then dried (Na2SO4) and concentrated to provide 5.8 g (81%) of an oil that crystallized on standing. 1H-NMR (DMSO-d6) δ: 1.3 (t, J=7 Hz, 3H), 4.3 (q, J=7 Hz, 2H), 7.1–7.8 (m, 5H), 10.7 (s, 1H); MS ES+m/e 194.2 (p+1), ES−m/e 192.3 (p−1).
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3.4 g
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50 mL
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5 g
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Yield
81%

Synthesis routes and methods III

Procedure details

The electrochemical oxidation of tetraethylammonium oxanilate was carried out in an one-compartment cell (graphite anode, platinum cathode). The starting material was prepared by firstly reacting aniline and diethyloxalate to give ethyloxanilate which compound was then saponified with tetraethylammonium hydroxide; the yield was more than 90%.
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tetraethylammonium oxanilate
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graphite
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90%

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